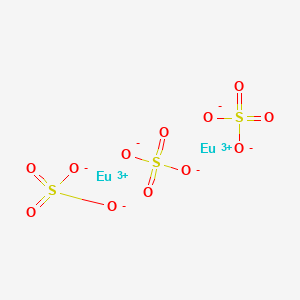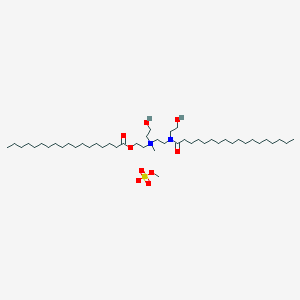
Europium(III) sulfate
Overview
Description
Europium(III) sulfate is a compound formed by the lanthanide metal europium (Eu). It is used as a phosphor activator for color cathode-ray tubes and liquid-crystal displays used in computer monitors and televisions . Europium(III) sulfate octahydrate is valuable in the production of phosphors for use in fluorescent lamps, cathode-ray tubes (CRTs), and certain types of light-emitting diodes (LEDs) .
Molecular Structure Analysis
Europium(III) sulfate has a molecular formula of Eu2O12S3 . It is composed of dinuclear Eu(III) units crystallized in the monoclinic P1 space group . The Eu(III) ions can occupy the Li+ sites thereby favoring a number of sharp line emission .Chemical Reactions Analysis
Europium(III) sulfate is involved in photochemical redox reactions when a solution containing europium(III) is illuminated by a UV source . Some wavelengths promote photochemical reduction due to a charge-transfer band, while others provoke oxidation via an f–d transfer .Physical And Chemical Properties Analysis
Europium(III) sulfate is a white fine crystalline powder . It exhibits high thermal stability up to 270°C and excellent water stability . Upon UV-excitation on the absorption band of the β-diketonate ligand hth, all complexes showed the characteristic bright red luminescence of the Europium ion .Scientific Research Applications
XPS Studies of Europium Compounds
- Europium(III) compounds, including europium sulfate, have been studied using X-ray Photoelectron Spectroscopy (XPS). These studies provide valuable binding energy data for europium in various chemical environments, aiding in the understanding of physical phenomena like "shake-down" and "shake-up" satellites in lanthanides. Such data are crucial for determining Europium(III) species sorbed onto minerals, particularly in nuclear waste disposal studies (Mercier et al., 2006).
Electroluminescence and Imaging
- Europium(III) complexes, including those with europium sulfate, are used in electroluminescence for applications like displays and solid-state lighting. They are particularly valuable for their narrow-band red emission, making them ideal for display technology (Xu et al., 2015).
Environmental and Biological Applications
- Europium compounds, such as europium sulfate, have been utilized in environmental applications, such as the recovery of europium from waste and its sorption properties. They also find use in biological fields, including bioimaging and temperature sensing within physiological ranges. For instance, europium(III) nanoparticles have been fabricated for temperature sensing and imaging in medical and biological contexts (Peng et al., 2010).
Sorption and Separation Technologies
- The sorption properties of europium(III) ions from sulfate solutions have been studied for applications in waste management and resource recovery. This includes the study of kinetics and mechanisms of europium ion sorption, which is critical for environmental remediation and resource recovery processes (Kozhevnikova, 2014).
Spectroscopy and Analytical Applications
- Europium(III) spectroscopy is used as a structural probe in various scientific fields. The luminescent properties of europium, including those in europium sulfate, are leveraged in applications like cellular imaging and fluorescence-based bioassays. This is exemplified in studies that utilize europium for the determination of trace amounts in different samples, aiding in analytical chemistry (Jiang et al., 2003)
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
europium(3+);trisulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Eu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHTUYBHREGEH-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu2(SO4)3, Eu2O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Europium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octahydrate: Pinkish solid; [Merck Index] Octahydrate: Light pink odorless crystals; [GFS Chemicals MSDS] | |
| Record name | Europium(III) sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Europium(III) sulfate | |
CAS RN |
13537-15-0 | |
| Record name | Dieuropium(3+) trisulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dieuropium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)


![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)


![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B3366306.png)
